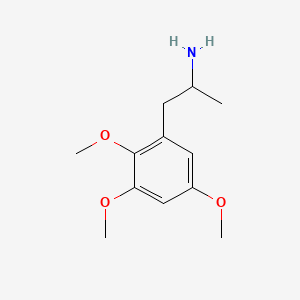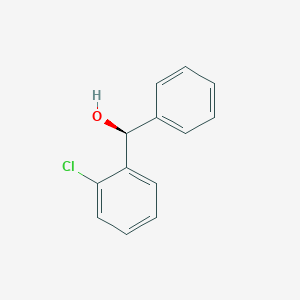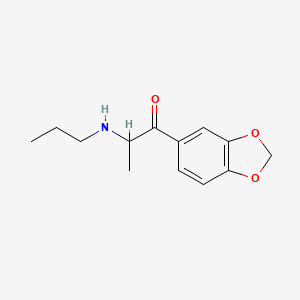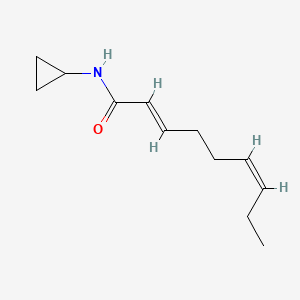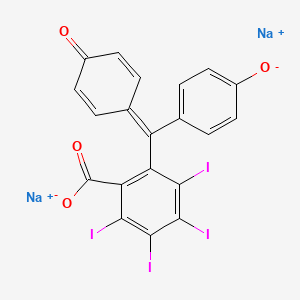
(R)-4'-Hydroxyflurbiprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4’-Hydroxyflurbiprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) derivative of flurbiprofen. It is known for its potent anti-inflammatory and analgesic properties. The compound is particularly interesting due to its stereochemistry, which plays a crucial role in its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4’-Hydroxyflurbiprofen typically involves the resolution of racemic flurbiprofen followed by selective hydroxylation. One common method includes the use of chiral catalysts to achieve the desired enantiomer. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-4’-Hydroxyflurbiprofen generally follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-4’-Hydroxyflurbiprofen undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired product.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
®-4’-Hydroxyflurbiprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying chiral synthesis and enantioselective reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of ®-4’-Hydroxyflurbiprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The stereochemistry of the compound is crucial for its binding affinity and selectivity towards these enzymes.
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: The parent compound, which is a racemic mixture.
Ibuprofen: Another widely used NSAID with similar anti-inflammatory properties.
Ketoprofen: Known for its potent analgesic effects.
Uniqueness
®-4’-Hydroxyflurbiprofen stands out due to its specific stereochemistry, which enhances its efficacy and reduces side effects compared to its racemic counterpart. Its unique hydroxyl group also allows for additional chemical modifications, making it a versatile compound in pharmaceutical research.
Properties
CAS No. |
124097-43-4 |
|---|---|
Molecular Formula |
C15H13FO3 |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
(2R)-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/t9-/m1/s1 |
InChI Key |
GTSMMBJBNJDFRA-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


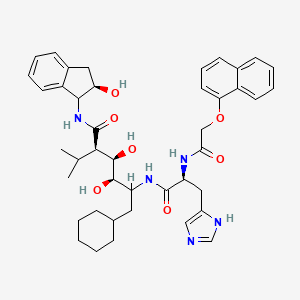
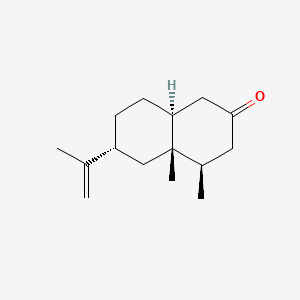
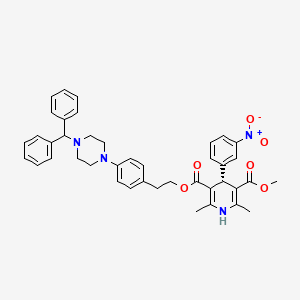
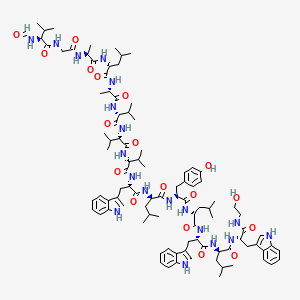
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)
